N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide
Description
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide is a synthetic benzamide-chromene hybrid compound. Its structure features a 4-ethoxyphenyl substituent at the 2-position of the chromen-4-one scaffold and a 4-methoxybenzamide group at the 6-position (Figure 1). Chromene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, while benzamide moieties often contribute to receptor-binding specificity .
Properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-3-30-20-11-4-16(5-12-20)24-15-22(27)21-14-18(8-13-23(21)31-24)26-25(28)17-6-9-19(29-2)10-7-17/h4-15H,3H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVKFFAIAADIEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with 4-hydroxycoumarin under acidic conditions to form the chromen-4-one core. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Donating vs.
- Molecular Weight and Polarity: The trimethoxy-substituted analog (C31H25NO8) exhibits a higher molecular weight (539.54 g/mol) and polarity, which may influence crystallinity and bioavailability compared to the target compound .
- Crystallographic Analysis : Structural studies of similar benzamide-chromene hybrids (e.g., N-butyl-4-chlorobenzamide) have utilized software suites like SHELX and WinGX for refinement and visualization, suggesting robust crystallographic stability in these systems .
Pharmacological Implications
While direct activity data for the target compound is unavailable, highlights that benzamide derivatives with methoxy groups (e.g., N-(1-benzyl-piperidin-4-yl)-4-methoxybenzamide) exhibit receptor-binding properties, such as dopamine D2/D3/D4 modulation. This suggests that the 4-methoxybenzamide group in the target compound may confer similar receptor affinity, though further studies are required .
Biological Activity
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 385.4 g/mol
- CAS Number : 923688-01-1
The biological activity of this compound is believed to be mediated through several mechanisms, including:
- Inhibition of Cell Proliferation : The compound has shown significant antiproliferative effects against various cancer cell lines, particularly MCF-7 (breast cancer) and HCT116 (colon cancer).
- Antioxidant Activity : It exhibits antioxidant properties that may contribute to its protective effects against oxidative stress in cells.
- Antimicrobial Activity : Preliminary studies indicate potential antibacterial effects against Gram-positive bacteria.
Antiproliferative Activity
A series of studies evaluated the antiproliferative effects of the compound on different cancer cell lines. The results are summarized in the table below:
These findings indicate that this compound has a selective cytotoxic effect on cancer cells, particularly those associated with breast cancer.
Antioxidant Activity
The compound was also evaluated for its antioxidant capacity using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that it possesses significant antioxidant activity, comparable to standard antioxidants like butylated hydroxytoluene (BHT).
Antimicrobial Activity
The antimicrobial potential was assessed against several bacterial strains. The findings revealed:
| Bacterial Strain | MIC (µM) | Activity |
|---|---|---|
| E. faecalis | 8 | Strong antibacterial |
| S. aureus | >50 | Moderate antibacterial |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Case Studies and Research Findings
- Study on Antiproliferative Effects : A study published in Bioorganic & Medicinal Chemistry highlighted the design and synthesis of various derivatives of chromenone compounds, including this compound, demonstrating their efficacy against MCF-7 cells with an IC of 3.1 µM .
- Antioxidative Properties : Research indicated that the compound's antioxidative activity was significantly higher than many known antioxidants, suggesting its potential use in preventing oxidative stress-related diseases .
- Antimicrobial Studies : Another study focused on the antibacterial properties of the compound, revealing effective inhibition against E. faecalis with a minimum inhibitory concentration (MIC) of 8 µM, indicating strong potential for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
